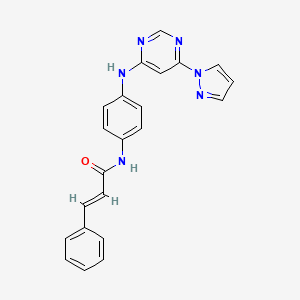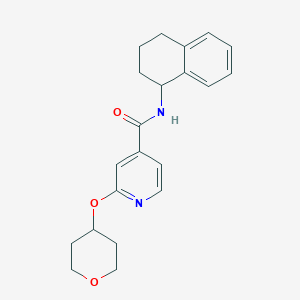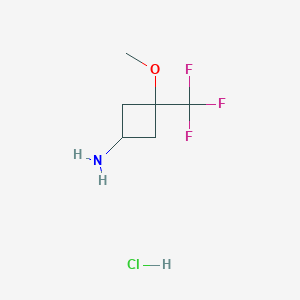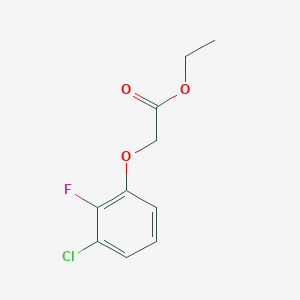
N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide” is a compound that belongs to the class of organic compounds known as benzyl cyanides . It is offered by Benchchem for CAS No. 1173575-71-7.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-H-pyrazol-3-yl derivatives with excellent FLT3 and CDK inhibitory activity and anti-proliferative activity have been designed and synthesized . Another study reported the synthesis of hydrazine-coupled pyrazole derivatives, which were evaluated for their antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide” is characterized by a pyrazolyl-pyrimidinyl-amino-phenyl-cinnamamide backbone. The compound is part of a larger class of molecules known as N,N,N-tridentate ligands, which are of interest for the synthesis of transition metal coordination compounds .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide” and similar compounds are diverse. For instance, nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is soluble in DMSO but insoluble in water .
科学研究应用
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potent inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation. CDK2 inhibitors are being explored as potential anticancer agents due to their ability to halt the proliferation of cancer cells. The bioisosteric replacement of phenylsulfonamide with pyrazole derivatives in this compound has led to significant CDK2 inhibitory activity, making it a promising candidate for cancer treatment .
Coordination Chemistry: Tridentate Ligands
In coordination chemistry, tridentate ligands are crucial for the synthesis of complex compounds with transition metals. The structure of “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide” allows it to act as a hybrid N,N,N-tridentate ligand. This opens up possibilities for creating new coordination compounds with unique properties and potential applications in catalysis, material science, and pharmaceuticals .
Targeted Therapy: RET Kinase Selectivity
The compound exhibits high selectivity for RET kinase, which is implicated in various types of cancers, including medullary thyroid cancer and non-small cell lung cancer. Its ability to selectively inhibit RET signaling makes it a valuable candidate for targeted therapy, offering a more focused approach to cancer treatment with potentially fewer side effects .
Pharmacokinetics: Oral Bioavailability
Studies have shown that derivatives of this compound have favorable pharmacokinetic properties, including good oral bioavailability. This is crucial for developing oral medications, as it ensures that the drug can be effectively absorbed when taken by mouth, which is more convenient and preferable for patients .
Antiproliferative Activity: Cancer Cell Lines
The compound has demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. This indicates its potential to inhibit the growth of various cancer cells, making it a versatile agent in the fight against cancer .
Apoptosis Induction: Cancer Cell Death
Mechanistic studies have revealed that this compound can induce apoptosis in ovarian cancer cells. Apoptosis, or programmed cell death, is a desirable outcome in cancer treatment as it leads to the elimination of cancer cells without affecting healthy cells .
Cell Cycle Arrest: S and G2/M Phases
Further research has shown that the compound can arrest cancer cells at the S and G2/M phases of the cell cycle. This disrupts the normal progression of cell division, thereby inhibiting the growth and spread of cancer cells .
Enzyme Inhibitors: Design and Synthesis
The compound serves as a scaffold for the design and synthesis of enzyme inhibitors. By modifying its structure, researchers can create a variety of inhibitors targeting different enzymes involved in disease processes, leading to the development of new therapeutic agents .
未来方向
The future directions for “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide” and similar compounds are promising. They are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds . Furthermore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
属性
IUPAC Name |
(E)-3-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c29-22(12-7-17-5-2-1-3-6-17)27-19-10-8-18(9-11-19)26-20-15-21(24-16-23-20)28-14-4-13-25-28/h1-16H,(H,27,29)(H,23,24,26)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSVLFBEJLEDKB-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)
![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)


![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)